N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide
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Overview
Description
N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a dimethoxyphenyl ring, an ethoxyphenyl ring, and an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with 2-ethoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide
- N-{4-[(2,5-Dimethoxyphenyl)sulfamoyl]phenyl}-4-nitrobenzenesulfonamide
Uniqueness
N-{5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H22N2O6S |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[5-[(2,4-dimethoxyphenyl)sulfamoyl]-2-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C18H22N2O6S/c1-5-26-17-9-7-14(11-16(17)19-12(2)21)27(22,23)20-15-8-6-13(24-3)10-18(15)25-4/h6-11,20H,5H2,1-4H3,(H,19,21) |
InChI Key |
JIMNTJAAOMTJHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC)NC(=O)C |
Origin of Product |
United States |
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